4-Bromoaniline-2,3,5,6-D4

Descripción general

Descripción

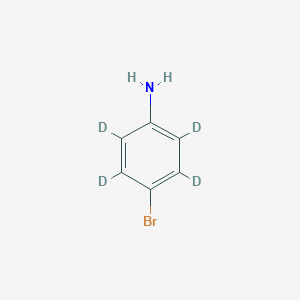

4-Bromoaniline-2,3,5,6-D4 is a deuterated derivative of 4-bromoaniline, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound has the molecular formula C6H2D4BrN and a molecular weight of 176.05 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and stable isotope labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoaniline-2,3,5,6-D4 typically involves the deuteration of 4-bromoaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure efficient catalyst recovery and reuse. The purity of the final product is typically ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromoaniline-2,3,5,6-D4 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The bromine atom can be reduced to form aniline derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable nucleophile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Substitution: Products include various substituted anilines depending on the nucleophile used.

Oxidation: Products include nitroaniline or nitrosoaniline derivatives.

Reduction: Products include aniline and its derivatives.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Stable Isotope-Labeled Compound

4-Bromoaniline-2,3,5,6-D4 serves as a stable isotope-labeled compound in various analytical techniques. Its unique properties allow for precise tracking and quantification in complex mixtures. It is predominantly used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium provides distinct signals compared to non-deuterated compounds, facilitating accurate analysis and elucidation of reaction mechanisms .

Mass Spectrometry Applications

In mass spectrometry, this compound is utilized to normalize variations in instrument performance and sample preparation. This capability is crucial for the quantification of drug metabolites and other analytes in biological samples . Its high volatility and solubility further enhance its effectiveness as an internal standard.

Biological Research

Metabolic Pathway Tracing

The compound is employed to trace metabolic pathways due to its deuterated nature. Researchers can differentiate it from its unlabeled counterpart using MS, allowing for detailed studies on the metabolism and degradation pathways of related compounds . This application is particularly valuable in pharmacokinetic studies where understanding absorption, distribution, metabolism, and excretion (ADME) is essential.

Enzyme Interaction Studies

this compound interacts with various enzymes and proteins within biological systems. Studies indicate that it influences metabolic pathways and gene expression profiles in cellular models. For instance, it has shown inhibitory effects on enzymes like acetylcholinesterase (AChE), which may have implications for treating neurological disorders such as Alzheimer's disease.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial contexts, this compound is used in the synthesis of specialty chemicals and materials. Its role in developing new catalysts and reaction processes highlights its significance in enhancing production efficiency and product quality.

Case Study 1: Pharmacokinetic Studies

In a study examining the pharmacokinetics of a new drug candidate, researchers utilized this compound as an internal standard to quantify drug metabolites in plasma samples. The deuterated compound allowed for precise measurement despite the complex matrix of biological fluids.

Case Study 2: Environmental Biodegradation

Research on the biodegradation of brominated compounds demonstrated that this compound could be tracked through microbial systems. Its incorporation into studies on bioremediation showed potential for degrading harmful pollutants while monitoring metabolic pathways effectively.

Mecanismo De Acción

The mechanism of action of 4-Bromoaniline-2,3,5,6-D4 derivatives is primarily centered around their role as inhibitors of tyrosine kinase enzymes. For instance, derivatives such as 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of 0.025 nM . These compounds interact with the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromoaniline: The non-deuterated parent compound with similar chemical properties but different isotopic composition.

2,4-Dibromoaniline: Contains two bromine atoms and exhibits different reactivity and applications.

4-Bromo-2,6-difluoroaniline: Contains additional fluorine atoms, affecting its electronic properties and reactivity.

Uniqueness

4-Bromoaniline-2,3,5,6-D4 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as reduced metabolic rate and enhanced stability in biological systems. This makes it particularly valuable in studies requiring precise tracking and quantification of molecular interactions .

Actividad Biológica

4-Bromoaniline-2,3,5,6-D4 (CAS Number: 61357-76-4) is a deuterated derivative of 4-bromoaniline, a compound known for its applications in organic synthesis and as a building block in the production of pharmaceuticals and agrochemicals. The incorporation of deuterium atoms can influence the biological activity and metabolic pathways of the compound, making it a subject of interest in various research fields.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂BrD₄N |

| Molecular Weight | 176.047 g/mol |

| CAS Number | 61357-76-4 |

Structure

The structure of this compound features a bromine atom attached to the phenyl ring of an aniline moiety, with deuterium substitutions at positions 2, 3, 5, and 6.

4-Bromoaniline derivatives are primarily known for their interactions with various biological targets. The mechanism of action often involves:

- Enzyme Inhibition : Compounds like 4-bromoaniline can inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.

Pharmacokinetics and Metabolism

The introduction of deuterium atoms alters the pharmacokinetic properties of the compound. Research indicates that deuteration can lead to:

- Increased Stability : Deuterium substitution may enhance the metabolic stability of the compound.

- Altered Metabolic Pathways : Studies suggest that deuterated compounds may exhibit different metabolic profiles compared to their non-deuterated counterparts, potentially affecting their efficacy and safety.

Case Studies and Research Findings

- Anticancer Activity : A study examined the effects of various aniline derivatives on cancer cell lines. It was found that certain derivatives exhibited cytotoxic effects against breast cancer cells, suggesting potential therapeutic applications for compounds like this compound in oncology .

- Neurotransmitter Interaction : Research has indicated that bromoanilines can modulate neurotransmitter systems. A specific study highlighted that bromoaniline derivatives could inhibit serotonin reuptake, which may have implications for developing antidepressants .

- Environmental Impact Studies : Investigations into the environmental persistence of bromoanilines have shown that these compounds can be resistant to biodegradation processes. This raises concerns regarding their accumulation in aquatic environments and potential toxic effects on wildlife .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other bromoaniline derivatives:

Propiedades

IUPAC Name |

4-bromo-2,3,5,6-tetradeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFQBORIUYODSI-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.